molecular formula C15H23N3O2 B2766556 5-Methyl-2-[1-(oxolan-2-ylmethyl)piperidin-4-yl]oxypyrimidine CAS No. 2380143-02-0

5-Methyl-2-[1-(oxolan-2-ylmethyl)piperidin-4-yl]oxypyrimidine

Cat. No. B2766556
CAS RN: 2380143-02-0
M. Wt: 277.368
InChI Key: TUFGFFFRJIFRHA-UHFFFAOYSA-N
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Description

5-Methyl-2-[1-(oxolan-2-ylmethyl)piperidin-4-yl]oxypyrimidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.

Mechanism of Action

The mechanism of action of 5-Methyl-2-[1-(oxolan-2-ylmethyl)piperidin-4-yl]oxypyrimidine involves the inhibition of various molecular targets involved in disease progression. It has been shown to inhibit the activity of enzymes such as topoisomerase II and dihydroorotate dehydrogenase, which are involved in DNA replication and cell proliferation. It also inhibits the activity of various signaling pathways such as NF-κB and MAPK, which are involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
5-Methyl-2-[1-(oxolan-2-ylmethyl)piperidin-4-yl]oxypyrimidine has several biochemical and physiological effects, including its ability to modulate the expression of various genes involved in disease progression. It has been shown to upregulate the expression of tumor suppressor genes such as p53 and downregulate the expression of oncogenes such as c-Myc. It also modulates the activity of various transcription factors such as AP-1 and CREB, which are involved in gene expression regulation.

Advantages and Limitations for Lab Experiments

The advantages of using 5-Methyl-2-[1-(oxolan-2-ylmethyl)piperidin-4-yl]oxypyrimidine in lab experiments include its potent activity against various molecular targets involved in disease progression, its ability to modulate gene expression, and its potential therapeutic applications. However, its limitations include its low solubility in water, which may affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for research on 5-Methyl-2-[1-(oxolan-2-ylmethyl)piperidin-4-yl]oxypyrimidine, including its optimization as a therapeutic agent for various diseases, its use as a tool for studying the molecular mechanisms of disease progression, and its potential applications in drug discovery and development. Additionally, future research could focus on improving its solubility and pharmacokinetics to enhance its bioavailability and efficacy.

Synthesis Methods

The synthesis method of 5-Methyl-2-[1-(oxolan-2-ylmethyl)piperidin-4-yl]oxypyrimidine involves the reaction of 5-Methyl-2-chloropyrimidine with oxolane-2-carboxaldehyde in the presence of sodium methoxide and methanol. The resulting intermediate is then treated with piperidine-4-carboxaldehyde in the presence of sodium methoxide and methanol to obtain the final product.

Scientific Research Applications

5-Methyl-2-[1-(oxolan-2-ylmethyl)piperidin-4-yl]oxypyrimidine has several scientific research applications, including its use as a potential therapeutic agent for the treatment of various diseases such as cancer, inflammation, and neurological disorders. It has been shown to exhibit potent anti-cancer activity by inhibiting the growth and proliferation of cancer cells. Additionally, it has demonstrated anti-inflammatory activity by suppressing the production of pro-inflammatory cytokines. Moreover, it has been found to possess neuroprotective properties by reducing oxidative stress and inflammation in the brain.

properties

IUPAC Name

5-methyl-2-[1-(oxolan-2-ylmethyl)piperidin-4-yl]oxypyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O2/c1-12-9-16-15(17-10-12)20-13-4-6-18(7-5-13)11-14-3-2-8-19-14/h9-10,13-14H,2-8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUFGFFFRJIFRHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1)OC2CCN(CC2)CC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-2-({1-[(oxolan-2-yl)methyl]piperidin-4-yl}oxy)pyrimidine

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